3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
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Overview
Description
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, dihydro derivatives, and oxidized quinoline compounds .
Scientific Research Applications
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Similar in structure but lacks the methyl group at the 3-position.
6-Methyl-1H-pyrazolo[3,4-b]quinoline: Similar but with a methyl group at the 6-position instead of the 3-position.
Uniqueness
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its efficacy in various applications .
Properties
CAS No. |
100548-59-2 |
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Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H9N3O/c1-6-9-10(15)7-4-2-3-5-8(7)12-11(9)14-13-6/h2-5H,1H3,(H2,12,13,14,15) |
InChI Key |
KIZWVIXXINKNPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C3=CC=CC=C3NC2=NN1 |
Origin of Product |
United States |
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